molecular formula C8H18Hg B1605461 Dibutyl mercury CAS No. 629-35-6

Dibutyl mercury

Cat. No.: B1605461
CAS No.: 629-35-6
M. Wt: 314.82 g/mol
InChI Key: CCYKQVBIPYDCKS-UHFFFAOYSA-N
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Description

Dibutyl mercury, also known as mercury di-n-butyl, is an organomercury compound with the chemical formula (C₄H₉)₂Hg. It is a colorless, highly toxic liquid that is primarily used in scientific research. The compound is known for its significant toxicity and potential environmental hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl mercury can be synthesized through the reaction of butylmagnesium bromide with mercuric chloride. The reaction typically occurs in an anhydrous ether solution, producing this compound and magnesium bromide as a byproduct:

2C4H9MgBr+HgCl2(C4H9)2Hg+2MgBrCl2 C₄H₉MgBr + HgCl₂ → (C₄H₉)₂Hg + 2 MgBrCl 2C4​H9​MgBr+HgCl2​→(C4​H9​)2​Hg+2MgBrCl

Industrial Production Methods: Industrial production of this compound is not common due to its high toxicity and limited applications. when produced, it is done under strict laboratory conditions to ensure safety and minimize environmental contamination .

Chemical Reactions Analysis

Types of Reactions: Dibutyl mercury undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form mercuric oxide and butyl radicals.

    Reduction: It can be reduced to elemental mercury and butane.

    Substitution: this compound can participate in substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Typically involves strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Often involves the use of halogenating agents like bromine or chlorine under controlled conditions.

Major Products Formed:

Scientific Research Applications

Dibutyl mercury is primarily used in scientific research due to its high toxicity and reactivity. Some of its applications include:

Mechanism of Action

Dibutyl mercury exerts its effects primarily through its interaction with thiol groups in proteins and enzymes. This interaction disrupts the normal function of these biomolecules, leading to cellular toxicity and damage. The compound can also interfere with the central nervous system, causing neurological symptoms and potentially fatal outcomes .

Comparison with Similar Compounds

    Dimethylmercury: Another highly toxic organomercury compound with the formula (CH₃)₂Hg. It is known for its extreme toxicity and volatility.

    Diethylmercury: Similar to dimethylmercury but with ethyl groups instead of methyl groups.

    Diphenylmercury: Contains phenyl groups and is less volatile but still highly toxic.

Uniqueness of Dibutyl Mercury: this compound is unique due to its specific alkyl groups, which influence its reactivity and toxicity. Compared to dimethylmercury and diethylmercury, this compound has a higher molecular weight and different physical properties, making it suitable for specific research applications .

Properties

IUPAC Name

dibutylmercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.Hg/c2*1-3-4-2;/h2*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYKQVBIPYDCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Hg]CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Hg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060871
Record name Mercury, dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629-35-6
Record name Dibutylmercury
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mercury, dibutyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mercury, dibutyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mercury, dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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